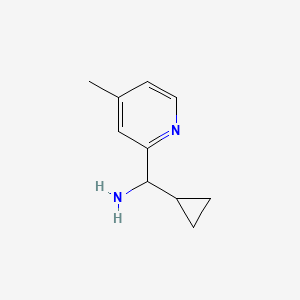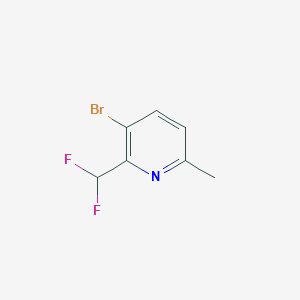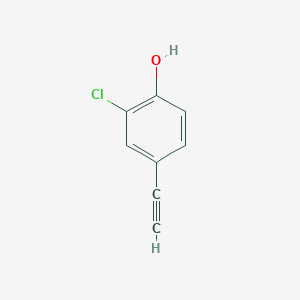
2-Chloro-4-ethynylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-ethynylphenol is an organic compound belonging to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound is notable for its unique structure, which includes a chlorine atom and an ethynyl group attached to the benzene ring. The presence of these substituents imparts distinct chemical properties and reactivity to the molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethynylphenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chlorophenol with acetylene under basic conditions, which facilitates the introduction of the ethynyl group at the para position relative to the hydroxyl group. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 80-100°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography, depending on the desired purity and application.
化学反应分析
Types of Reactions: 2-Chloro-4-ethynylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have applications in photography and as antioxidants.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Strong nucleophiles such as sodium amide (NaNH₂) or organometallic reagents are used under appropriate conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols and derivatives
科学研究应用
2-Chloro-4-ethynylphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-4-ethynylphenol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions with aromatic residues. The chlorine atom can act as an electron-withdrawing group, influencing the reactivity and binding affinity of the compound. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-methylphenol
- 2-Chloro-4-nitrophenol
Comparison: 2-Chloro-4-ethynylphenol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties compared to other similar compounds. For instance, 2-Chloro-4-fluorophenol has a fluorine atom instead of an ethynyl group, resulting in different chemical behavior and applications. Similarly, 2-Chloro-4-methylphenol and 2-Chloro-4-nitrophenol have different substituents that influence their reactivity and use in various fields.
属性
分子式 |
C8H5ClO |
|---|---|
分子量 |
152.58 g/mol |
IUPAC 名称 |
2-chloro-4-ethynylphenol |
InChI |
InChI=1S/C8H5ClO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H |
InChI 键 |
FNWXQDJOVCEXGJ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=C(C=C1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)
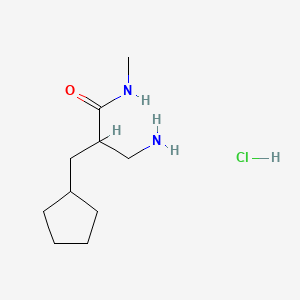
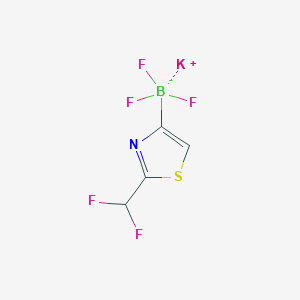
![5h,6h,7h,8h-Pyrido[4,3-c]pyridazine](/img/structure/B13568551.png)

![1-[1-(4-Chloro-3-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13568578.png)
![3-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanenitrile](/img/structure/B13568583.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)

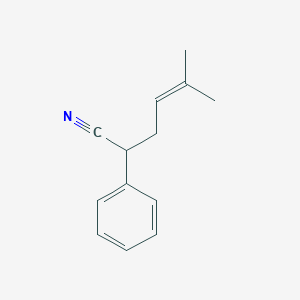
![methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)
